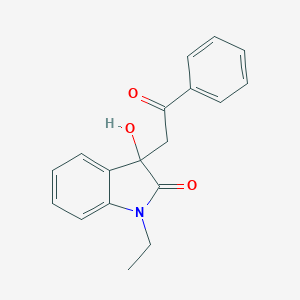
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one, also known as EHPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EHPI is a derivative of indolin-2-one and has been synthesized using various methods.
Mécanisme D'action
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes, including cell proliferation, apoptosis, and differentiation. Inhibition of GSK-3β by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. This compound has also exhibited antioxidant activity and has been shown to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one research include investigating its efficacy in combination with other drugs, exploring its potential applications in other diseases, and optimizing its synthesis method to improve its yield and purity.
Conclusion:
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in cancer research, neurodegenerative diseases, and antimicrobial activity. This compound inhibits the activity of GSK-3β, leading to the activation of the Wnt/β-catenin signaling pathway and various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. Future research should focus on further exploring its potential therapeutic applications and optimizing its synthesis method.
Méthodes De Synthèse
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Pomeranz-Fritsch reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Gewald reaction involves the reaction of an α-cyanoester, a ketone, and elemental sulfur in the presence of a base. The Pomeranz-Fritsch reaction involves the cyclization of a β-ketoamide with an arylamine in the presence of a Lewis acid. The synthesis of this compound using the Gewald reaction has been reported to be the most efficient and cost-effective method.
Applications De Recherche Scientifique
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons against oxidative stress and reduce inflammation. This compound has also exhibited antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Formule moléculaire |
C18H17NO3 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
1-ethyl-3-hydroxy-3-phenacylindol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-2-19-15-11-7-6-10-14(15)18(22,17(19)21)12-16(20)13-8-4-3-5-9-13/h3-11,22H,2,12H2,1H3 |
Clé InChI |
OELBWGPKJUXMFZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
SMILES canonique |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-butyryl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307605.png)
![7-Acetyl-3-(allylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307608.png)
![7-Acetyl-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide](/img/structure/B307609.png)
![7-Butyryl-3-(methylsulfanyl)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307611.png)
![4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B307612.png)
![4-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl butanoate](/img/structure/B307613.png)
![7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307614.png)
![3-(Ethylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307615.png)
![7-Butyryl-6-(2,4-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307616.png)
![7-Butyryl-6-(3-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307618.png)
![7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307625.png)
![2-[(E)-2-(3-fluorophenyl)vinyl]quinolin-8-yl acetate](/img/structure/B307626.png)
![4-(4-oxocyclohexa-2,5-dien-1-ylidene)-2-[3-(trifluoromethyl)phenyl]-3H-phthalazin-1-one](/img/structure/B307627.png)
![1-[6-(2,3-dimethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one](/img/structure/B307628.png)